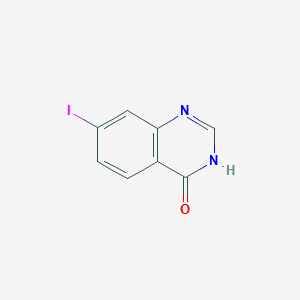

7-Iodoquinazolin-4(3h)-one

Description

BenchChem offers high-quality 7-Iodoquinazolin-4(3h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodoquinazolin-4(3h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRWRLAHJWOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619233 | |

| Record name | 7-Iodoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-77-1 | |

| Record name | 7-Iodoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Isomer: A Technical Guide to 7-Iodoquinazolin-4(3H)-one

Foreword: Unveiling the Potential of a Niche Scaffold

In the vast landscape of medicinal chemistry, the quinazolin-4(3H)-one core stands as a privileged scaffold, a testament to its remarkable versatility and therapeutic relevance. Its derivatives have permeated numerous drug discovery programs, leading to approved therapeutics for a range of diseases, most notably in oncology. While much of the research has focused on substitutions at the 2, 3, and 6-positions, the 7-substituted isomers remain a less explored, yet potentially rich, territory for innovation. This guide delves into the chemical intricacies of a specific, underrepresented member of this family: 7-Iodoquinazolin-4(3H)-one .

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a foundational understanding of this molecule's chemical properties, a plausible and detailed synthetic route, and an exploration of its potential reactivity and applications. By synthesizing established principles of quinazolinone chemistry with insights gleaned from its close isomers, we aim to equip you with the knowledge to confidently approach the synthesis, characterization, and strategic utilization of this intriguing compound.

Physicochemical and Structural Characteristics

While specific experimental data for 7-Iodoquinazolin-4(3H)-one is not extensively reported in publicly available literature, we can predict its core properties based on the well-characterized parent quinazolin-4(3H)-one and its other halogenated analogs. The introduction of an iodine atom at the 7-position is expected to significantly influence its molecular weight, lipophilicity, and electronic properties, thereby impacting its solubility, reactivity, and biological interactions.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₈H₅IN₂O | Based on core structure and substituent. |

| Molecular Weight | 272.04 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for quinazolinone derivatives. |

| Melting Point | >250 °C (with decomposition) | Halogenated quinazolinones often exhibit high melting points.[1] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The quinazolinone core imparts some polarity, but the iodine increases lipophilicity. |

| CAS Number | Not readily available | Indicates the compound is not widely commercialized or extensively studied. |

Proposed Synthesis of 7-Iodoquinazolin-4(3H)-one: A Step-by-Step Protocol

The synthesis of 7-Iodoquinazolin-4(3H)-one can be logically approached through the well-established cyclization of a substituted anthranilamide. The key challenge lies in the preparation of the requisite starting material, 2-amino-4-iodobenzamide. Below is a proposed, robust synthetic workflow.

Diagrammatic Overview of the Synthetic Workflow

Sources

A Spectroscopic Investigation of 7-Iodoquinazolin-4(3H)-one: A Technical Guide for Researchers

The quinazolinone core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the compound's physicochemical properties and biological targets. A thorough understanding of its spectroscopic signature is therefore paramount for unambiguous identification, purity assessment, and the rational design of new therapeutic agents.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the standard atom numbering for the 7-iodoquinazolin-4(3H)-one scaffold is presented below. This numbering scheme will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 7-Iodoquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 7-iodoquinazolin-4(3H)-one are discussed below, with assignments based on the analysis of the parent quinazolin-4(3H)-one and its halogenated derivatives.[1] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum of 7-iodoquinazolin-4(3H)-one is expected to show distinct signals for the aromatic protons and the N-H proton. The iodine atom at the 7-position will exert a significant electronic effect, influencing the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Iodoquinazolin-4(3H)-one (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.10 | s | - |

| H-5 | ~8.05 | d | ~8.5 |

| H-6 | ~7.80 | dd | ~8.5, ~2.0 |

| H-8 | ~8.25 | d | ~2.0 |

| N³-H | ~12.5 | br s | - |

-

H-2: This proton is a singlet as it has no adjacent protons. Its chemical shift is expected to be similar to that of the parent quinazolinone.

-

Aromatic Protons (H-5, H-6, H-8): The protons on the benzene ring will form an AMX spin system. H-5 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets, coupling to both H-5 and H-8. H-8, being meta to H-6, will be a doublet with a smaller coupling constant. The electron-withdrawing and anisotropic effects of the iodine at C-7 will cause a downfield shift of the neighboring protons, particularly H-6 and H-8, compared to the unsubstituted quinazolinone.

-

N³-H: The amide proton is typically broad and appears at a very downfield chemical shift due to hydrogen bonding and its acidic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Iodoquinazolin-4(3H)-one (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-4 | ~161 |

| C-4a | ~122 |

| C-5 | ~128 |

| C-6 | ~135 |

| C-7 | ~95 |

| C-8 | ~130 |

| C-8a | ~149 |

-

C-4 (Carbonyl Carbon): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

C-7 (Iodine-bearing Carbon): The most significant feature in the ¹³C NMR spectrum will be the upfield shift of the carbon directly attached to the iodine atom (C-7) due to the "heavy atom effect". This is a well-established phenomenon in NMR spectroscopy.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of the iodine and the fused pyrimidinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2] The IR spectrum of 7-iodoquinazolin-4(3H)-one is expected to show characteristic absorption bands for the N-H, C=O, and C=N bonds, as well as absorptions corresponding to the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for 7-Iodoquinazolin-4(3H)-one

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1700 - 1660 | Strong |

| C=N Stretch | 1620 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-I Stretch | 600 - 500 | Medium |

-

N-H and C=O Stretching: The presence of a broad N-H stretching band and a strong C=O stretching band are definitive indicators of the quinazolinone core.

-

Aromatic Region: The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

-

C-I Stretching: The carbon-iodine bond will have a characteristic stretching vibration in the far-infrared region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 7-iodoquinazolin-4(3H)-one (C₈H₅IN₂O), the expected molecular weight is approximately 271.95 g/mol .

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z ≈ 272.

-

Isotope Peak (M+1): The presence of iodine will result in a characteristic isotopic pattern.

-

Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve the loss of CO, HCN, and cleavage of the pyrimidinone ring. The presence of iodine will also lead to fragments corresponding to the loss of an iodine atom or iodine-containing species.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for 7-iodoquinazolin-4(3H)-one.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 7-iodoquinazolin-4(3H)-one and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to the ¹H NMR experiment due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): [2] Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2] Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer using a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Impact (EI) ionization source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: Heat the probe to vaporize the sample. The gaseous molecules are then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 7-iodoquinazolin-4(3H)-one. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. These data and protocols will serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related quinazolinone derivatives, facilitating their research and development efforts in medicinal chemistry.

References

- Mirgany, T. O., Abdalla, A. N., Arifuzzaman, M., Rahman, A. F. M. M., & Al-Salem, H. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity.

- Zhang, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.

- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.

- Alam, M. S., et al. (2018). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).

- 4(1H)-Quinazolinone. National Institute of Standards and Technology.

- Copper-mediated synthesis of quinazolin-4(3H)-ones from N- (quinolin-8-yl)benzamide and amidine. Royal Society of Chemistry.

- Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.

- Yakan, H., et al. (2024). Design, Synthesis, and Evaluation of Novel Quinazolin-4(3H)-One Derivatives: Anti-Leishmanial Activity, Selectivity, and Molecular Docking Insights. PubMed.

- 4(1H)-Quinazolinone | C8H6N2O | CID 135408753. PubChem.

- Panicker, C. Y., et al. (2011). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one.

- R(+)-2-(heptan-3-yl)quinazolin-4(3H)-one · C NMR Spectrum (1D, 800 MHz, H2O, predicted). MiMeDB.

- Halogen-based quinazolin-4(3H)

- Abdel-Ghani, T. M., et al. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar.

- 1H NMR Chemical Shift.

- Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. Royal Society of Chemistry.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- Table of Characteristic IR Absorptions. Pace University.

- 4(3H)-Quinazolinone, 3-methyl-. National Institute of Standards and Technology.

- 7-methoxy-6-nitroquinazolin-4(3H)-one | C9H7N3O4 | CID 135547025. PubChem.

- NMR Spectroscopy – 1H NMR Chemical Shifts.

- Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

- Turlapati, S. N. V. S. S., Chinta, B., & Gaddaguti, V. A. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Sources

7-Iodoquinazolin-4(3h)-one molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Iodoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved drugs and natural products.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific derivative, 7-Iodoquinazolin-4(3H)-one, providing a detailed exploration of its molecular architecture, conformational dynamics, and the experimental methodologies required for its unambiguous characterization. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

The Quinazolinone Core: A Framework of Significance

The 7-Iodoquinazolin-4(3H)-one molecule is built upon the quinazolin-4(3H)-one framework, a bicyclic heteroaromatic system where a benzene ring is fused to a pyrimidine ring.[3] This core structure is a key component in numerous biologically active compounds.[3] The placement of an iodine atom at the 7-position introduces a heavy halogen, which can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the iodine atom can serve as a handle for further synthetic modifications, for instance, in cross-coupling reactions, or act as a potent hydrogen bond acceptor, influencing interactions with biological targets. The stability and straightforward synthesis methods for quinazolinones contribute to their continued interest in drug discovery.[4]

Molecular Structure and Elucidation

The systematic IUPAC name for this compound is 7-iodo-3H-quinazolin-4-one . The structure consists of a planar bicyclic system with the iodine atom substituting a hydrogen on the benzene ring portion of the scaffold.

Caption: The lactam-lactim tautomeric equilibrium of 7-Iodoquinazolin-4(3H)-one.

Synthesis and Spectroscopic Validation: A Practical Workflow

The confirmation of the molecular structure of 7-Iodoquinazolin-4(3H)-one is achieved through a combination of its synthesis and subsequent spectroscopic analysis.

General Synthesis Protocol

A common and efficient method for the synthesis of quinazolin-4(3H)-ones involves the condensation of a 2-aminobenzoic acid derivative with an appropriate one-carbon source. For the target molecule, this involves using 2-amino-4-iodobenzoic acid.

Caption: General workflow for the synthesis of 7-Iodoquinazolin-4(3H)-one.

Step-by-Step Methodology:

-

Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid (1 equivalent) with an excess of formamide (e.g., 5-10 equivalents).

-

Heating: Heat the reaction mixture to a temperature of 150-180 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water to remove residual formamide. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product. [5]

Spectroscopic Characterization

The structural identity and purity of the synthesized 7-Iodoquinazolin-4(3H)-one must be validated using a suite of spectroscopic techniques. [6][7] Workflow for Spectroscopic Analysis:

Caption: A self-validating workflow for spectroscopic characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework. [8]Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to good solubility and the ability to observe the exchangeable N-H proton.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube. [8] 2. Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition. [9] 3. Data Acquisition: Acquire ¹H and ¹³C NMR spectra until a satisfactory signal-to-noise ratio is achieved.

-

-

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppm Multiplicity Integration Assignment ~12.5 broad singlet 1H NH -3 ~8.30 doublet (d) 1H H -8 ~8.15 singlet 1H H -2 ~8.00 doublet (d) 1H H -5 | ~7.85 | doublet of doublets (dd) | 1H | H -6 |

-

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppm Assignment ~161 C =O (C4) ~148 C 4a ~145 C 2 ~139 C 6 ~130 C 8 ~128 C 5 ~121 C 8a | ~97 | C -I (C7) |

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [8]

-

Experimental Protocol:

-

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration 3200 - 2800 N-H stretch (amide, broad) ~3070 Aromatic C-H stretch ~1680 C=O stretch (amide I band) | ~1610 | C=N stretch and aromatic C=C stretch |

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. [8]

-

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

-

-

Expected Mass Spectrum Data:

Feature Expected Value Rationale Molecular Formula C₈H₅IN₂O Molecular Weight 271.94 g/mol [M+H]⁺ Ion m/z ≈ 272.95 The protonated molecular ion peak, which is the primary observation in ESI-MS. | Isotopic Pattern | A distinct pattern due to the single stable isotope of Iodine (¹²⁷I). | Confirms the presence of one iodine atom. |

Conclusion

This guide has provided a comprehensive technical overview of 7-Iodoquinazolin-4(3H)-one, a molecule of significant interest in contemporary drug discovery. Its molecular structure is defined by a planar, fused heterocyclic system, with its conformation dominated by the highly stable lactam tautomer. The synthetic and spectroscopic protocols detailed herein represent a robust, self-validating framework for the preparation and unambiguous characterization of this important scaffold. A thorough understanding of these structural and conformational properties is paramount for researchers aiming to exploit the therapeutic potential of quinazolinone derivatives in the development of next-generation pharmaceuticals.

References

-

Mirgany, T. O., Abdalla, A. N., Arifuzzaman, M., Rahman, A. F. M. M., Al-Salem, H. S., Al-Sanea, M. M., & Youssif, B. G. M. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055–2067. [Link]

-

ResearchGate. (n.d.). Quinazolin-4(3H)-one framework. Retrieved from a compilation of articles on ResearchGate. [Link]

-

Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed. [Link]

-

Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. [Link]

-

Gheldiu, A. M., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]

-

Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. [Link]

-

PubChem. (n.d.). 4(1H)-Quinazolinone. National Center for Biotechnology Information. [Link]

-

Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Saudi Pharmaceutical Journal, 19(4), 235-245. [Link]

-

National Institute of Standards and Technology. (n.d.). 4(1H)-Quinazolinone. NIST Chemistry WebBook. [Link]

-

Swamy, G. Y. S. K., Sridhar, B., Ravikumar, K., & Sadanandam, Y. S. (2008). Two quinazolinones: a ring conformational study. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 2), o80–o83. [Link]

-

Al-Tel, T. H. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Synthesis of 7-Iodoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Iodoquinazolin-4(3H)-one Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The introduction of an iodine atom at the 7-position creates 7-iodoquinazolin-4(3H)-one, a versatile intermediate for the synthesis of more complex molecules, particularly in the development of targeted cancer therapies. The iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties. This guide provides a comprehensive overview of the primary synthetic routes to 7-iodoquinazolin-4(3H)-one, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.

Primary Synthetic Pathway: The Niementowski Reaction

The most direct and widely employed method for the synthesis of 7-iodoquinazolin-4(3H)-one is a variation of the classical Niementowski quinazolinone synthesis.[2] This approach involves the condensation of an appropriately substituted anthranilic acid with a one-carbon source, typically formamide or formic acid.

Core Logic: The Niementowski Reaction

The Niementowski reaction is a thermal condensation process that proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring system.[3] The use of formamide serves as both the acylating agent and the source of the nitrogen atom at position 3 of the quinazolinone ring.

Starting Material 1: 2-Amino-4-iodobenzoic Acid

The key starting material for the primary synthetic route is 2-amino-4-iodobenzoic acid. The strategic placement of the iodine atom at the 4-position of the anthranilic acid dictates its final position at the 7-position of the quinazolinone product.

Synthesis of 2-Amino-4-iodobenzoic Acid

The synthesis of 2-amino-4-iodobenzoic acid is typically achieved through the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid).

This protocol is adapted from established methods for the iodination of anthranilic acid derivatives.[4]

Materials:

-

2-Aminobenzoic acid

-

Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide)[5]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Suitable solvent (e.g., glacial acetic acid, water)

Procedure:

-

Dissolution: Dissolve 2-aminobenzoic acid in a suitable solvent, such as dilute hydrochloric acid.

-

Iodination: Slowly add the iodinating agent (e.g., a solution of iodine monochloride in hydrochloric acid) to the stirred solution of 2-aminobenzoic acid at a controlled temperature. The iodine will electrophilically attack the activated benzene ring. The position of iodination is directed by the activating amino group.

-

Precipitation and Isolation: The 2-amino-4-iodobenzoic acid product will precipitate out of the solution. The precipitate is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-amino-4-iodobenzoic acid.

Data Summary: Synthesis of Iodo-Substituted Anthranilic Acids

| Starting Material | Iodinating Agent | Solvent | Typical Yield | Reference |

| Anthranilic acid | Iodine monochloride | Dilute HCl | 88-90% (for 5-iodo isomer) | [4] |

| Anthranilic acid | Iodine/H₂O₂ | Acetic acid | Good | [5] |

Cyclization to 7-Iodoquinazolin-4(3H)-one

Once the 2-amino-4-iodobenzoic acid is obtained, the final step is the cyclization to form the quinazolinone ring.

Experimental Protocol: Niementowski Reaction with Formamide

This is a representative protocol based on the general Niementowski reaction conditions.[6]

Materials:

-

2-Amino-4-iodobenzoic acid

-

Formamide

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-iodobenzoic acid with an excess of formamide.

-

Heating: Heat the reaction mixture to a temperature between 130-150°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 7-iodoquinazolin-4(3H)-one, will often precipitate from the cooled mixture.

-

Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove excess formamide, and then dried. Further purification can be achieved by recrystallization.

Diagram of the Primary Synthetic Workflow

Caption: Primary synthetic route to 7-Iodoquinazolin-4(3H)-one.

Alternative Synthetic Pathway

An alternative route to the 7-iodoquinazolin-4(3H)-one scaffold involves starting from 2-amino-4-iodobenzonitrile. This method offers a different approach to constructing the quinazolinone ring.

Starting Material 2: 2-Amino-4-iodobenzonitrile

This starting material can be synthesized via methods such as the Sandmeyer reaction from 2,4-diaminobenzonitrile or through direct electrophilic iodination of 2-aminobenzonitrile.[7]

Cyclization from 2-Amino-4-iodobenzonitrile

The synthesis from the benzonitrile derivative can proceed through a multi-step sequence, often involving an acid-mediated cyclization with a suitable one-carbon source. A plausible route involves the conversion of the nitrile to an amide, followed by cyclization.

-

Hydrolysis of Nitrile: The nitrile group of 2-amino-4-iodobenzonitrile can be hydrolyzed to a primary amide (2-amino-4-iodobenzamide) under acidic or basic conditions.

-

Cyclization: The resulting 2-amino-4-iodobenzamide can then be cyclized with a one-carbon electrophile, such as formic acid or an orthoformate, to yield 7-iodoquinazolin-4(3H)-one.[8]

Diagram of the Alternative Synthetic Workflow

Caption: Alternative synthetic route to 7-Iodoquinazolin-4(3H)-one.

Conclusion and Future Perspectives

The synthesis of 7-iodoquinazolin-4(3H)-one is a critical process for the development of novel therapeutics. The Niementowski reaction, utilizing 2-amino-4-iodobenzoic acid and formamide, remains the most direct and reliable method. The synthesis of the requisite starting material via electrophilic iodination of anthranilic acid is a well-established and scalable process. The alternative route commencing from 2-amino-4-iodobenzonitrile provides a viable, albeit potentially more complex, pathway. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the subsequent chemical transformations. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chemical entity.

References

Sources

- 1. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of quinazolinone core structures

An In-depth Technical Guide to the Biological Activity of Quinazolinone Core Structures

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinazolinone scaffold, a fused bicyclic system comprising a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure."[1][2] Its inherent structural features and synthetic tractability have allowed for the creation of vast libraries of derivatives, leading to the discovery of compounds with a remarkable breadth of biological activities.[3][4] Several drugs incorporating this core have received FDA approval, particularly in oncology, underscoring its therapeutic significance.[5][6] This guide provides a detailed exploration of the diverse pharmacological landscape of quinazolinone derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties. We will delve into the molecular mechanisms of action, elucidate key structure-activity relationships (SAR), present relevant quantitative data, and provide standardized protocols for their synthesis and evaluation, offering a comprehensive resource for professionals in drug discovery and development.

The Quinazolinone Scaffold: A Privileged Core in Medicinal Chemistry

The term "quinazoline" refers to a heterocyclic compound with fused benzene and pyrimidine rings.[3] Quinazolinones are the oxidized derivatives, with the 4(3H)-quinazolinone isomer being the most common and pharmacologically significant.[1][7] The power of the quinazolinone core lies in its rigid framework, which serves as an excellent anchor for introducing various functional groups at multiple positions (primarily 2, 3, 6, and 8), allowing for precise modulation of their physicochemical properties and biological targets.[3][5] This versatility has enabled the development of agents that are active against a wide array of diseases.[7][8]

General Synthetic Strategies

The accessibility of quinazolinone derivatives is a key driver of their widespread investigation. Numerous synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. A foundational and commonly employed method involves the cyclization of anthranilic acid or its derivatives.[9]

Protocol 1: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol describes a common pathway starting from anthranilic acid. The causality behind this multi-step synthesis is the sequential and controlled formation of the necessary amide bonds and the final heterocyclic ring closure.

-

Step 1: Benzoxazinone Formation (Activation):

-

Rationale: Anthranilic acid is first converted to a more reactive intermediate, a 2-substituted benzoxazinone. This is typically achieved by reacting it with an acid anhydride (e.g., acetic anhydride) or acid chloride, which acylates the amino group and promotes cyclization.

-

Procedure: A mixture of anthranilic acid (1.0 eq.) and acetic anhydride (2.0-3.0 eq.) is heated at reflux for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess anhydride is removed under reduced pressure to yield the crude 2-methyl-3,1-benzoxazin-4-one intermediate.[10]

-

-

Step 2: Introduction of the N-3 Substituent (Ring Opening & Amidation):

-

Rationale: The benzoxazinone intermediate is susceptible to nucleophilic attack. Reacting it with a primary amine introduces the desired substituent at what will become the N-3 position of the quinazolinone ring.

-

Procedure: The crude benzoxazinone from Step 1 is dissolved in a suitable solvent like glacial acetic acid or ethanol. A primary amine (R¹-NH₂) (1.1 eq.) is added, and the mixture is heated at reflux for 4-14 hours.[10][11] The solvent is then evaporated, and the residue is purified.

-

-

Step 3: Cyclodehydration (Quinazolinone Ring Formation):

-

Rationale: The intermediate formed in Step 2 is an N-acyl-2-aminobenzamide derivative. Heating, often in the presence of an acid catalyst, induces intramolecular cyclization via dehydration to form the stable quinazolinone ring.

-

Procedure: The product from Step 2 is heated, often in the same reaction vessel, to facilitate cyclodehydration, yielding the final 2,3-disubstituted 4(3H)-quinazolinone. Purification is typically achieved by recrystallization or column chromatography.

-

Anticancer Activity: A Multi-Mechanistic Approach

The most profound impact of the quinazolinone core has been in the field of oncology. Derivatives have been developed to target various hallmarks of cancer, primarily through the inhibition of key enzymes and proteins involved in cell proliferation and survival.[3][12]

Mechanism I: Inhibition of Tyrosine Kinases (EGFR/VEGFR)

Expertise & Causality: The epidermal growth factor receptor (EGFR) is a tyrosine kinase whose overexpression and abnormal signaling promote uncontrolled cell proliferation, a key feature of many cancers like non-small-cell lung carcinoma.[13] The quinazolinone scaffold serves as an excellent bioisostere for the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[14][15] This binding prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade that leads to cell growth and survival.[6][13]

Structure-Activity Relationship (SAR):

-

4-Position: A 4-anilino (or substituted anilino) moiety is crucial for high-affinity binding to the EGFR active site.[16]

-

6- and 7-Positions: Small, solubilizing groups like methoxy or ethoxy enhance activity. Bulky substituents can also increase potency.[16]

-

Anilino Ring: Electron-withdrawing groups (e.g., -Cl, -Br) at the meta- or para-positions of the aniline ring are generally favorable for inhibitory activity.[14][16]

Table 1: In Vitro Activity of Representative Quinazolinone-Based EGFR Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Target Cancer Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Gefitinib | EGFR | 2-37 | NCI-H460 (Lung) | >10 | [17] |

| Erlotinib | EGFR | 2 | NCI-H460 (Lung) | >10 | [18] |

| Compound 5k | EGFRʷᵗ-TK | 10 | PC-3 (Prostate) | Not Reported | [17][19] |

| Compound 6d | EGFR | 69 | NCI-H460 (Lung) | 0.789 |[13][18] |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Diagram 1: EGFR Signaling Pathway and Inhibition by Quinazolinones

Caption: Inhibition of the EGFR signaling cascade by competitive ATP-binding quinazolinones.

Mechanism II: Inhibition of Tubulin Polymerization

Expertise & Causality: Microtubules are dynamic polymers of α- and β-tubulin proteins, essential for forming the mitotic spindle during cell division.[5] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinazolinone derivatives act as potent microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[20][21] This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[22][23][24]

Structure-Activity Relationship (SAR):

-

2-Position: Often substituted with a trimethoxyphenyl group or a bioisostere, which mimics the A-ring of colchicine and is critical for binding.

-

4-Position: A 4-anilino moiety can also contribute to antitubulin activity, with some compounds showing dual EGFR/tubulin inhibition.[20]

Table 2: In Vitro Activity of Representative Quinazolinone-Based Tubulin Inhibitors

| Compound ID | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative IC₅₀ (nM) vs. HT-29 | Reference |

|---|---|---|---|

| Combretastatin A-4 | 1.1 - 2.4 | 2.9 | [20][22] |

| Colchicine | 1.33 | ~10 | [21][25] |

| Compound Q19 | Not Reported (Effective Inhibition) | 51 | [21] |

| Compound 4a4 | Not Reported (Effective Inhibition) | 0.4 - 2.7 (vs. various lines) | [24] |

| Compound E | 6.24 | Not Reported |[25] |

Diagram 2: Workflow for Evaluating Tubulin Polymerization Inhibitors

Caption: A logical workflow for the preclinical evaluation of quinazolinone derivatives as tubulin inhibitors.

Protocol 2: In Vitro Tubulin Polymerization Assay

Trustworthiness: This protocol is self-validating by including positive (paclitaxel) and negative (vehicle) controls to ensure the assay is performing correctly.

-

Objective: To quantitatively measure the effect of a test compound on the polymerization of purified tubulin in vitro.

-

Materials: Purified bovine brain tubulin (>99%), GTP, general tubulin buffer (e.g., PEM buffer), fluorescence spectrophotometer, 96-well plates, test compounds, paclitaxel (positive control), DMSO (vehicle control).

-

Procedure: a. Prepare a stock solution of the test quinazolinone derivative in DMSO. b. In a pre-chilled 96-well plate, add tubulin buffer, GTP, and a fluorescent reporter dye that binds to polymerized microtubules. c. Add the test compound at various concentrations to the wells. Include wells with paclitaxel (promotes polymerization) and DMSO (baseline). d. Initiate the reaction by adding purified tubulin to each well and immediately place the plate in a fluorescence spectrophotometer pre-heated to 37°C. e. Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes). The fluorescence intensity is directly proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.[20][25]

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria, including drug-resistant strains.[2][26]

Mechanism of Action: While multiple mechanisms may exist, a prominent target for antibacterial quinazolinones is DNA gyrase (a type II topoisomerase).[27] This enzyme is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for selective toxicity. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to a breakdown in DNA replication and ultimately, bacterial cell death.[27]

Structure-Activity Relationship (SAR):

-

General: Substitutions at positions 2 and 3 are critical. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for activity.[2]

-

Halogens: The introduction of halogen atoms (e.g., bromine, chlorine) at positions 6 and 8 can significantly enhance antimicrobial potency.[2][28]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinazolinones

| Organism | Compound 27 (MIC, µg/mL) | Compound 107 (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| S. aureus (MRSA) | ≤0.5 | 1.56 | ~1 | [28][29] |

| E. coli | ≥16 | 1.56 | <0.1 | [28][29] |

| P. aeruginosa | ≥16 | 0.78 | ~0.25 | [28][29] |

| C. albicans | Not Active | 1.56 | Not Applicable |[27][28] |

Anticonvulsant Activity

Following the discovery of the sedative-hypnotic properties of methaqualone, a 2,3-disubstituted quinazolinone, extensive research has focused on this scaffold for developing central nervous system (CNS) active agents, particularly anticonvulsants.[30][31]

Mechanism of Action: The primary mechanism for the anticonvulsant effect of many quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor.[32][33] GABA is the main inhibitory neurotransmitter in the brain. By binding to a site on the GABA-A receptor distinct from the GABA binding site, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a general dampening of neuronal excitability, which can prevent or terminate seizures.[34][35]

Preclinical Evaluation:

-

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[30][36]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify agents effective against absence seizures. The endpoint is the failure to observe a threshold seizure.[31]

Diagram 3: GABAA Receptor Modulation by Quinazolinones

Caption: Quinazolinones can enhance GABA-mediated chloride influx, leading to neuronal inhibition.

Conclusion and Future Perspectives

The quinazolinone core structure is a validated and highly fruitful scaffold in modern drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to approved drugs and a robust pipeline of clinical and preclinical candidates. The primary strengths of this scaffold lie in its synthetic accessibility and its ability to be tailored to interact with a diverse set of biological targets, including kinases, tubulin, DNA gyrase, and ion channels.

Future research will likely focus on several key areas:

-

Development of Multi-Target Agents: Designing single molecules that can inhibit multiple pathways (e.g., dual EGFR and tubulin inhibitors) to combat cancer more effectively and overcome resistance.[20]

-

Improving Selectivity and Safety: Fine-tuning substitutions to enhance selectivity for target enzymes over off-target isoforms to reduce side effects.

-

Combating Drug Resistance: Synthesizing novel derivatives that are effective against resistant bacterial strains (e.g., MRSA) or cancers with acquired resistance mutations (e.g., EGFR T790M).[14]

The continued exploration of the chemical space around the quinazolinone nucleus, guided by mechanistic insights and structure-based design, promises to yield the next generation of therapeutics for a host of human diseases.

References

A complete list of all sources cited within this document, including full titles and verifiable URLs.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. ()

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIV

- (PDF)

- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre

- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchG

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar. ()

- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - OUCI. ()

- Discovery of novel quinoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - ResearchG

- A review on biological activity of quinazolinones - ResearchG

- Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Deriv

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ()

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. ()

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. ()

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. ()

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. ()

- Structure–Activity Relationship for the 4(3H)

- Synthesis and Antimicrobial Activity of some Quinazolinone Deriv

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central. ()

- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz

- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. ()

- A review on some synthetic methods of 4(3H)

-

Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development - . ()

- An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. ()

- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. ()

- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed Central. ()

- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. ()

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Taylor & Francis Online. ()

- Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre

- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed. ()

- Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul

- Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j...

- Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed. ()

- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)

- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. ()

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base deriv

- Quinazolinone and quinazoline derivatives: Recent structures with potent antimicrobial and cytotoxic activities - ResearchG

- In silico design, synthesis & pharmacological screening of some quinazolinones as possible GABAA receptor agonists for anticonvulsant activity - ResearchG

- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Deriv

- Synthesis of quinazolinones - Organic Chemistry Portal. ()

- Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed. ()

- Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.

- Structure activity relationship (SAR)

- 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular - CORE. ()

- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Quinazolin-2-yl)phenol Analogs - Benchchem. ()

- Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. ()

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ujpronline.com [ujpronline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 11. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [jst.vn]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 13. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 24. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 27. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. acgpubs.org [acgpubs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

Whitepaper: Strategic Discovery and Development of Novel Quinazolinone Derivatives

Abstract

The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, leading to the development of marketed drugs for various therapeutic areas.[2][3] This guide provides an in-depth technical exploration into the contemporary discovery of novel quinazolinone derivatives. We will dissect advanced synthetic strategies, explore diverse biological applications with a focus on anticancer mechanisms, and present validated experimental protocols for both synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

The Quinazolinone Scaffold: A Foundation of Therapeutic Versatility

The inherent therapeutic potential of the quinazolinone nucleus stems from its rigid, planar structure, which allows for precise spatial orientation of various substituents. This structural feature facilitates interactions with a multitude of biological targets. Quinazolinones are broadly classified based on the position of the carbonyl group, with 4(3H)-quinazolinones being the most extensively studied isomer due to their significant biological activities.[2][4]

Structure-activity relationship (SAR) studies have consistently shown that the pharmacological profile of a derivative is highly dependent on the nature and position of substituents, particularly at the 2, 3, 6, and 8 positions of the quinazolinone ring.[2] This modularity allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The diverse biological activities attributed to this scaffold are extensive, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties.[1][5][6]

Modern Synthetic Paradigms for Quinazolinone Libraries

The evolution of synthetic chemistry has provided powerful tools to move beyond classical, often harsh, multi-step syntheses. Modern approaches prioritize efficiency, atom economy, and the rapid generation of diverse chemical libraries.

Causality in Method Selection

The choice of synthetic route is a critical decision dictated by the desired substitution pattern, scale, and available resources. While traditional methods involving the acylation of anthranilic acid followed by cyclization are robust, they can lack the efficiency required for high-throughput screening.[7] Modern metal-catalyzed and microwave-assisted methods are often preferred for their speed, higher yields, and tolerance of a broader range of functional groups.[2][8]

Table 1: Comparison of Key Synthetic Methodologies

| Methodology | Catalyst/Conditions | Key Advantages | Rationale & Mechanistic Insight | References |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, improved yields, enhanced purity. | Microwave energy provides efficient and uniform heating, directly coupling with polar molecules to dramatically accelerate reaction kinetics compared to conventional oil-bath heating. | [2][8] |

| Palladium-Catalyzed Cyclization | Pd catalysts (e.g., Pd(OAc)₂) | High efficiency for C-H annulation and cross-coupling reactions, enabling complex fused-ring systems. | The mechanism often involves C-X bond cleavage, alkyne or aldehyde insertion, 1,4-palladium migration, and subsequent C-H activation/annulation, creating novel polycyclic structures in a one-pot process. | [2] |

| Copper-Catalyzed Reactions | Cu(I) or Cu(II) salts (e.g., Cu(OAc)₂) | Inexpensive, versatile for C-N and C-C bond formation, tolerant of various functional groups. | Copper's redox potential facilitates oxidative cyclization pathways, for instance, in the reaction of 2-arylindoles with amines under oxygen to form the quinazolinone core. | [3][9] |

| Organocatalysis | Acids (p-TSA, TFA), Bases (DABCO) | Metal-free, environmentally benign, avoids heavy metal contamination in the final product. | Acid catalysts activate carbonyls for nucleophilic attack, while base catalysts can facilitate condensation and oxidative cyclization steps, offering a greener alternative to metal catalysis. | [10] |

| One-Pot Multicomponent Reactions | Various (e.g., Yb(OTf)₃) | High atom economy, operational simplicity, rapid assembly of complex molecules from simple precursors. | This strategy combines multiple reaction steps without isolating intermediates, minimizing solvent waste and purification efforts. For example, 2-aminobenzonitrile, acyl chlorides, and a catalyst can be combined to form 4(3H)-quinazolinones directly. | [8] |

Workflow for Synthetic Strategy

The logical flow from starting materials to a purified, novel derivative is a self-validating process where each step confirms the success of the last.

Caption: A generalized workflow for the synthesis and validation of a novel quinazolinone derivative.

The Broad Spectrum of Biological Activity: A Focus on Oncology

While quinazolinone derivatives exhibit a wide array of biological effects, their impact on cancer therapeutics has been particularly profound, with several compounds advancing to clinical use.[11]

Key Anticancer Mechanisms of Action

The anticancer effects of quinazolinones are often multi-faceted, targeting key pathways that drive malignant proliferation and survival.[12]

-

Tubulin Polymerization Inhibition : Certain derivatives disrupt microtubule dynamics by inhibiting the polymerization of tubulin, a critical process for mitotic spindle formation during cell division.[3][11] This leads to M-phase cell cycle arrest and subsequent apoptosis.

-

Enzyme Inhibition : This is a major mechanism.

-

Tyrosine Kinases : Quinazolinones are famously effective as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][11] Marketed drugs such as Gefitinib and Erlotinib are quinazoline derivatives that block the ATP-binding site of EGFR, shutting down downstream pro-survival signaling pathways like PI3K/Akt and MAPK.

-

Dihydrofolate Reductase (DHFR) : As antimetabolites, some derivatives inhibit DHFR, an enzyme essential for the synthesis of purines and pyrimidines, thereby halting DNA replication in rapidly dividing cancer cells.[13]

-

-

DNA Repair Inhibition : Some compounds inhibit enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase (PARP), sensitizing cancer cells to DNA-damaging agents.[11]

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone-based tyrosine kinase inhibitor.

Table 2: Spectrum of Biological Activities of Quinazolinone Derivatives

| Activity | Specific Target / Mechanism | Example Application | References |

| Anticancer | EGFR, Tubulin, DHFR, PARP Inhibition | Lung, Breast, Colon Cancer | [3][11][12][13] |

| Antimicrobial | Inhibition of bacterial enzymes (e.g., NDH-2) | Treatment of bacterial infections (e.g., M. tuberculosis) | [1][11] |

| Anti-inflammatory | COX-II Inhibition | Arthritis and inflammatory diseases | [6][14] |

| Anticonvulsant | Modulation of GABAergic neurotransmission | Epilepsy and seizure disorders | [1] |

| Antidiabetic | Alpha-glucosidase inhibition | Type 2 Diabetes Mellitus | [6][14] |

| Antiviral | Inhibition of viral replication enzymes | HIV and other viral infections | [2][15] |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes a rationale to ensure technical accuracy and reproducibility.

Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone

This protocol is adapted from methodologies described for efficient one-pot syntheses.[2][8]

Objective: To synthesize a novel 2,3-disubstituted 4(3H)-quinazolinone derivative for biological screening.

Materials:

-

Substituted Anthranilamide (1.0 mmol)

-

Aromatic Aldehyde (1.2 mmol)

-

Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)

-

Oxidant: (Diacetoxyiodo)benzene (PIDA, 1.5 mmol)

-

Solvent: Acetonitrile (5 mL)

-

Microwave Synthesis Vial (10 mL) with stir bar

Procedure:

-

Vial Preparation: To a 10 mL microwave synthesis vial, add the substituted anthranilamide (1.0 mmol), the aromatic aldehyde (1.2 mmol), and p-TSA (10 mol%).

-

Causality: The aldehyde is used in slight excess to drive the initial condensation reaction to completion. p-TSA is an effective acid catalyst for the formation of the intermediate Schiff base.

-

-

Solvent Addition: Add 5 mL of acetonitrile and the stir bar. Seal the vial securely.

-

Causality: Acetonitrile is a suitable polar solvent for microwave synthesis, efficiently absorbing microwave energy and solubilizing the reactants.

-

-

Microwave Irradiation (Step 1 - Cyclization): Place the vial in the microwave reactor. Irradiate at 120°C for 15 minutes.

-

Causality: Microwave heating rapidly accelerates the acid-catalyzed cyclization of the Schiff base to form a dihydroquinazolinone intermediate. Monitoring by TLC or LC-MS can confirm the consumption of starting material.

-

-

Oxidant Addition: Cool the vial to room temperature. Carefully open and add PIDA (1.5 mmol). Reseal the vial.

-

Causality: PIDA is a mild and effective hypervalent iodine oxidant used for the dehydrogenation of the dihydroquinazolinone intermediate to the aromatic quinazolinone core. It is added after cooling to prevent uncontrolled oxidation.

-

-

Microwave Irradiation (Step 2 - Oxidation): Irradiate the mixture at 80°C for 10 minutes.

-

Causality: A lower temperature is used for the oxidation step to maintain selectivity and prevent over-oxidation or degradation of the product.

-

-

Work-up: After cooling, pour the reaction mixture into 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and quench excess PIDA. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

-

Self-Validation: The success of the purification is confirmed by TLC analysis of the collected fractions.

-

-

Characterization: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro anticancer activity (IC₅₀ value) of a novel quinazolinone derivative against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

-

MCF-7 cells

-

Complete Growth Medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

Novel Quinazolinone Derivative (dissolved in DMSO to make a 10 mM stock)

-

MTT Reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Doxorubicin (positive control)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Causality: The 24-hour incubation allows cells to adhere and enter the logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.

-

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivative and the positive control (Doxorubicin) in complete medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Causality: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation and viability.

-

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours.

-

Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

-

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Self-Validation: A visible purple color gradient across the different concentrations indicates a dose-dependent effect of the compound.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The quinazolinone scaffold continues to be a cornerstone of modern drug discovery. The ongoing development of innovative synthetic methodologies, particularly those that are metal-free or employ green chemistry principles, will further accelerate the exploration of this chemical space.[10] As our understanding of complex disease biology deepens, the rational design of novel quinazolinone derivatives targeting specific proteins and pathways will undoubtedly lead to the next generation of highly selective and potent therapeutic agents.[12][16] The integration of in silico modeling with high-throughput synthesis and screening will be paramount in unlocking the full potential of this remarkable heterocyclic system.

References

-

Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: ResearchGate URL: [Link]

-

Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW (PDF) Source: ResearchGate URL: [Link]

-

Title: Recent advances in quinazolinone derivatives: structure, design and therapeutic potential Source: Future Medicinal Chemistry URL: [Link]

-

Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent advances and prospects in the organocatalytic synthesis of quinazolinones Source: Frontiers in Chemistry URL: [Link]

-

Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]

-

Title: A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES Source: Semantic Scholar URL: [Link]

-

Title: Recent advances in the synthesis of 2,3-fused quinazolinones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Full article: Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones Source: Taylor & Francis Online URL: [Link]

-

Title: Recent Advances in Synthesis of Quinazolines: A Review Source: ijsrem.com URL: [Link]

-

Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: Semantic Scholar URL: [Link]

-

Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction Source: ACS Publications URL: [Link]

-

Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL: [Link]

-

Title: Novel quinazoline derivatives: key pharmacological activities Source: aip.scitation.org URL: [Link]

-

Title: Quinazolinones, the Winning Horse in Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Therapeutic progression of quinazolines as targeted chemotherapeutic agents Source: PubMed URL: [Link]

-

Title: Therapeutic Potential of Quinazoline Derivatives Source: ResearchGate URL: [Link]

-

Title: 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma Source: PubMed Central URL: [Link]

-

Title: Quinazolinone-based derivatives induce cell cycle blockade Source: ResearchGate URL: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ujpronline.com [ujpronline.com]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijpsi.org [ijpsi.org]

- 16. 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 7-Iodoquinazolin-4(3H)-one in Organic Solvents: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide for Researchers

Abstract